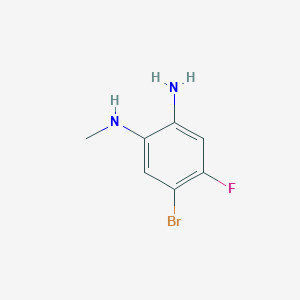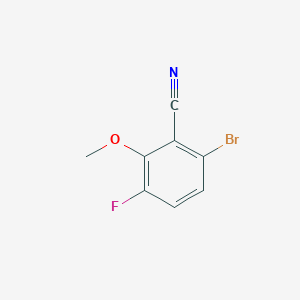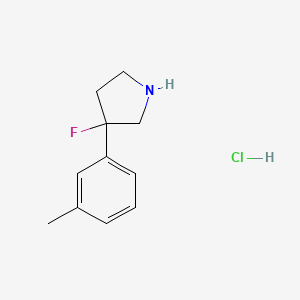
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride
Overview
Description
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1803611-13-3 . It has a molecular weight of 215.7 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-3-(m-tolyl)pyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.7 . It is a powder in physical form . The storage temperature is -10 .Scientific Research Applications
Selective Al(3+) Sensor
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride has been utilized in the development of a pyrrolidine constrained bipyridyl-dansyl fluoroionophore. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, demonstrating its potential in sensing applications based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Molecular Docking and QSAR Studies
In molecular design, 3-Fluoro derivatives like 3-Fluoro-3-(3-methylphenyl)pyrrolidine have been studied for their role as kinase inhibitors. Docking and quantitative structure-activity relationship (QSAR) studies provide insights into the molecular features contributing to high inhibitory activity, offering valuable information for drug design and discovery (Caballero et al., 2011).
Chemical Synthesis and Characterization
The compound and its derivatives have been a focus in chemical synthesis, characterized for their structural properties. Crystal structure analysis and density functional theory (DFT) studies provide deep insights into the molecular structures, contributing to the field of synthetic and structural chemistry (Huang et al., 2021).
Application in Medicinal Chemistry
Compounds like 3-Fluoro-3-(3-methylphenyl)pyrrolidine are pivotal in medicinal chemistry for their role in the synthesis of various pharmaceutical agents. Their ability to act as intermediates or active components in drug development, especially for anti-HIV agents, highlights their significance in therapeutic research (Li et al., 2010).
Advanced Analytical Methods
Analytical characterizations of fluoro derivatives of pyrrolidine, including 3-Fluoro compounds, are essential in understanding their chemical properties and potential applications. These studies often involve advanced spectroscopic and chromatographic techniques, providing a comprehensive understanding of their chemical profile (Dybek et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-3-(3-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-3-2-4-10(7-9)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIKUTQUQMWALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



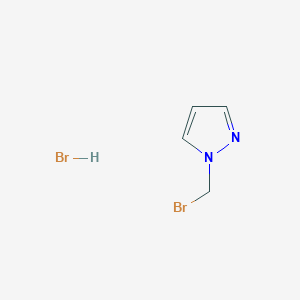
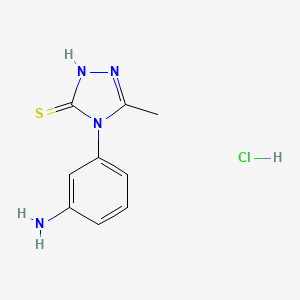
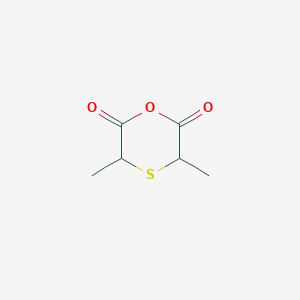
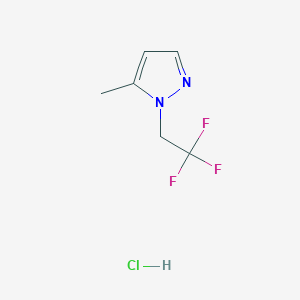
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)
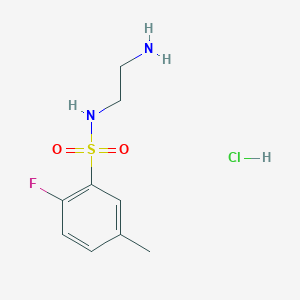
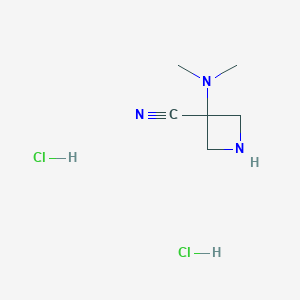
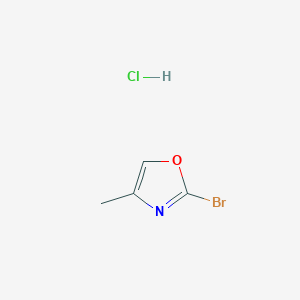
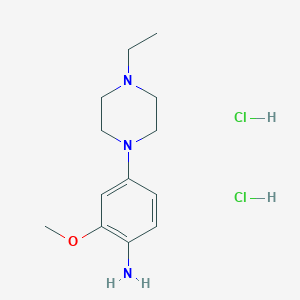
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)
